molecular formula C15H15Cl2N3O2 B2918062 Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride CAS No. 2344678-49-3

Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride

Cat. No.: B2918062
CAS No.: 2344678-49-3
M. Wt: 340.2
InChI Key: HNBRHDPXZWJBTO-UHFFFAOYSA-N
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Description

Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride is a complex organic compound characterized by its benzyl group attached to a pyridazine ring with chlorine and carboxylate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride typically involves multiple steps, starting with the formation of the pyridazine core. One common approach is the cyclization of appropriate precursors under acidic conditions. The benzyl group is then introduced through a substitution reaction, and the final hydrochloride salt is formed by treating the carboxylate with hydrochloric acid.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

  • Reduction: The chlorine atom can be reduced to form the corresponding amine.

  • Substitution: The carboxylate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Benzaldehyde, Benzoic acid

  • Reduction: 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-amine

  • Substitution: Various substituted pyridazines depending on the nucleophile used

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound's potential medicinal applications include its use as a precursor in the synthesis of drugs targeting various diseases, including infections and cancer.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt metabolic pathways. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

  • Benzyl 1-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate

Uniqueness: Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its chlorine atom and carboxylate group provide distinct reactivity compared to similar compounds, making it valuable for targeted chemical synthesis and biological studies.

Properties

IUPAC Name

benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2.ClH/c16-14-13-6-7-19(9-12(13)8-17-18-14)15(20)21-10-11-4-2-1-3-5-11;/h1-5,8H,6-7,9-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBRHDPXZWJBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=NC(=C21)Cl)C(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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